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Compound of Interest

Compound Name: Butyl 3,4,5-trimethoxybenzoate

CAS No.: 6178-46-7

Cat. No.: B13754357

Get Quote

Butyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative of 3,4,5-trimethoxybenzoic

acid, which itself is a methylated form of gallic acid. Gallic acid is a phenolic compound

ubiquitously found in the plant kingdom, renowned for its diverse biological activities, including

antioxidant, anti-inflammatory, and anticancer properties.[1] The methylation of the three

hydroxyl groups on the gallic acid backbone to form the 3,4,5-trimethoxy moiety, and the

subsequent esterification with butanol, significantly alters the molecule's physicochemical

properties, particularly its lipophilicity. These structural modifications are crucial for enhancing

bioavailability and modulating biological activity, making Butyl 3,4,5-trimethoxybenzoate a

compound of significant interest for researchers in drug discovery and development.

This guide provides a technical overview of the known and potential biological activities of

Butyl 3,4,5-trimethoxybenzoate, grounded in experimental data and established

methodologies. We will explore its cytotoxic, antioxidant, anti-inflammatory, and antimicrobial

potential, providing field-proven insights and detailed protocols for its evaluation.
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The most directly documented biological activity of Butyl 3,4,5-trimethoxybenzoate is its

cytotoxic effect against cancer cells. The rationale for investigating this compound stems from

the known anticancer properties of related molecules, such as the natural product piplartine,

which also contains a 3,4,5-trimethoxybenzoyl moiety.[2]

In Vitro Efficacy Against Oral Squamous Cell Carcinoma
A study evaluating a series of esters and amides derived from 3,4,5-trimethoxybenzoic acid

identified Butyl 3,4,5-trimethoxybenzoate (referred to as compound 5 in the study) as having

notable cytotoxic activity against the SCC9 human oral squamous cell carcinoma cell line.[3]

Compound Cell Line IC50 (µM)

Butyl 3,4,5-trimethoxybenzoate SCC9 204.2 ± 0.07

Carboplatin (Control) SCC9 102.3 ± 0.09

Table 1: Cytotoxicity of Butyl

3,4,5-trimethoxybenzoate

against the SCC9 cell line.

Data sourced from[3].

While less potent than the clinical standard Carboplatin in this specific assay, the result

establishes Butyl 3,4,5-trimethoxybenzoate as a molecule with demonstrable anticancer

potential, warranting further investigation into its mechanism of action and its efficacy against a

broader panel of cancer cell lines.

Experimental Protocol: Sulforhodamine B (SRB)
Cytotoxicity Assay
The SRB assay is a reliable and widely used method for assessing cytotoxicity by measuring

total cellular protein content, which is proportional to cell number.[4][5] It offers advantages over

metabolic assays like the MTT assay, as it is less prone to interference from compounds that

affect cellular metabolism.[6]

Principle: Sulforhodamine B, a bright pink aminoxanthene dye, binds electrostatically to basic

amino acid residues in proteins under mildly acidic conditions. The amount of bound dye, which
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can be extracted and quantified spectrophotometrically, is directly proportional to the total

protein mass and thus to the number of viable cells.[5]

Step-by-Step Methodology:

Cell Seeding: Plate cancer cells (e.g., SCC9) in a 96-well microtiter plate at a predetermined

optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

Compound Treatment: Prepare a serial dilution of Butyl 3,4,5-trimethoxybenzoate in

culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells.

Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g.,

Carboplatin).

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C

and 5% CO₂.

Cell Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of cold 10%

(w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

Washing: Carefully wash the plate five times with slow-running tap water to remove TCA and

excess medium components. Allow the plate to air dry completely.

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain at

room temperature for 30 minutes.

Removal of Unbound Dye: Quickly wash the plate five times with 1% (v/v) acetic acid to

remove unbound SRB dye. Allow the plate to air dry.

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize

the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete

dissolution.

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of the compound that inhibits cell growth by
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50%) using non-linear regression analysis.
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Caption: Experimental workflow for the SRB cytotoxicity assay.

Antioxidant Activity
While direct experimental data for Butyl 3,4,5-trimethoxybenzoate is pending, its structural

similarity to other trimethoxybenzene derivatives suggests a considerable antioxidant potential.

[7] The 3,4,5-trimethoxybenzoyl core is a known free radical scavenger.[8] The antioxidant

activity is typically mediated by the donation of a hydrogen atom or an electron to neutralize

reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.

Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to

evaluate the radical scavenging activity of compounds.[9][10]

Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic

absorbance maximum around 517 nm. When it accepts an electron or hydrogen atom from an

antioxidant, it is reduced to DPPH-H (diphenylpicrylhydrazine), a non-radical form, leading to a

loss of the violet color.[10] The degree of discoloration is proportional to the scavenging activity

of the compound.

Step-by-Step Methodology:

Reagent Preparation:

Prepare a stock solution of Butyl 3,4,5-trimethoxybenzoate in a suitable solvent (e.g.,

methanol or ethanol). Create a series of dilutions from this stock.

Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should be freshly

made and kept in the dark.

Assay Procedure (96-well plate format):

Add 100 µL of the DPPH solution to each well.

Add 100 µL of the various dilutions of the test compound to the wells.

For the control well, add 100 µL of the solvent instead of the test compound.
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For the blank well, add 100 µL of the solvent and 100 µL of the solvent (without DPPH).

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.

Data Analysis: Calculate the percentage of radical scavenging activity using the following

formula:

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

Plot the % scavenging against the compound concentration to determine the IC50 value

(the concentration required to scavenge 50% of the DPPH radicals). A known antioxidant

like Ascorbic Acid or Trolox should be used as a positive control.
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Caption: Mechanism of the DPPH radical scavenging assay.

Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and the inhibition of inflammatory

mediators is a key therapeutic strategy. One such mediator is nitric oxide (NO), which, when

overproduced by inducible nitric oxide synthase (iNOS) in macrophages, contributes to

inflammatory pathology.[11] Many phenolic compounds and their derivatives are known to

inhibit NO production.[12][13]

Potential Mechanism: Inhibition of Nitric Oxide (NO)
Production
Butyl 3,4,5-trimethoxybenzoate may exert anti-inflammatory effects by suppressing the

expression or activity of iNOS in activated macrophages (e.g., LPS-stimulated RAW 264.7

cells), thereby reducing the production of NO. This is a common mechanism for anti-

inflammatory phytochemicals.[14]

Experimental Protocol: Griess Assay for Nitrite
Determination
The Griess assay is a straightforward colorimetric method for the indirect measurement of NO

production by quantifying its stable breakdown product, nitrite (NO₂⁻), in cell culture

supernatants.[15]

Principle: The assay involves a two-step diazotization reaction. First, sulfanilamide reacts with

nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with N-(1-

naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, colored azo compound that

absorbs strongly at 540 nm.[11]

Step-by-Step Methodology:

Cell Culture and Stimulation:

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of Butyl 3,4,5-trimethoxybenzoate for 1-2

hours.

Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1

µg/mL), for 24 hours to induce iNOS expression and NO production. Include unstimulated

and LPS-only controls.

Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant

from each well.

Griess Reaction:

In a new 96-well plate, add 50 µL of supernatant.

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and

incubate for 10 minutes at room temperature, protected from light.

Add 50 µL of Griess Reagent II (0.1% NED in water) to each well and incubate for another

10 minutes at room temperature, protected from light.

Absorbance Reading: Measure the absorbance at 540 nm.

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use

this curve to calculate the nitrite concentration in the samples. Determine the inhibitory effect

of the compound on NO production relative to the LPS-only control. A cell viability assay

(e.g., MTT or SRB) should be performed in parallel to ensure that the observed reduction in

nitrite is not due to cytotoxicity.
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Caption: LPS-induced nitric oxide production pathway in macrophages.

Antimicrobial Activity
Gallic acid and its various ester derivatives have a long history of study for their antimicrobial

properties.[16][17] The mechanism often involves disruption of the microbial cell membrane,

inhibition of essential enzymes, or interference with nutrient uptake. The increased lipophilicity

of Butyl 3,4,5-trimethoxybenzoate compared to gallic acid may facilitate its passage through

microbial cell walls, suggesting it could possess significant antimicrobial activity.
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Experimental Protocol: Minimum Inhibitory/Bactericidal
Concentration (MIC/MBC) Assay
The MIC and MBC assays are gold-standard methods for quantifying the antimicrobial potency

of a compound.[18][19]

Principle:

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent

that prevents the visible growth of a microorganism after overnight incubation.[20]

MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial

agent that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial bacterial inoculum.

[21]

Step-by-Step Methodology (Broth Microdilution for MIC):

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g.,

Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a

final concentration of approximately 5 × 10⁵ CFU/mL.

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Butyl
3,4,5-trimethoxybenzoate in the broth.

Inoculation: Add the standardized bacterial suspension to each well. Include a growth control

(broth + inoculum, no compound) and a sterility control (broth only).

Incubation: Incubate the plate at 37°C for 16-20 hours.

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth).

The MIC is the lowest concentration of the compound in a well with no visible growth.

Step-by-Step Methodology (Subculture for MBC):

Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well

that showed no visible growth (i.e., at and above the MIC).
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Plating: Spot-plate the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

Incubation: Incubate the agar plate at 37°C for 18-24 hours.

MBC Determination: Count the number of colonies on each spot. The MBC is the lowest

concentration of the compound that results in ≥99.9% killing of the initial inoculum.[21] An

MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[19]

Conclusion and Future Directions
Butyl 3,4,5-trimethoxybenzoate is a promising bioactive molecule derived from the ubiquitous

natural product, gallic acid. Current evidence demonstrates its efficacy as a cytotoxic agent

against oral cancer cells, and its chemical structure strongly suggests significant potential as an

antioxidant, anti-inflammatory, and antimicrobial agent.

Future research should focus on:

Mechanism of Action: Elucidating the specific molecular targets and pathways responsible

for its cytotoxic effects.

Broad-Spectrum Screening: Evaluating its activity against a wider range of cancer cell lines,

bacterial strains (including resistant ones), and fungal pathogens.

In Vivo Studies: Progressing to animal models to assess the efficacy, pharmacokinetics, and

safety profile of the compound for its most promising activities.

Structure-Activity Relationship (SAR): Synthesizing and testing analogues to optimize

potency and selectivity for specific biological targets.

This comprehensive approach will be critical in fully defining the therapeutic potential of Butyl
3,4,5-trimethoxybenzoate and advancing it as a lead compound in modern drug discovery.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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